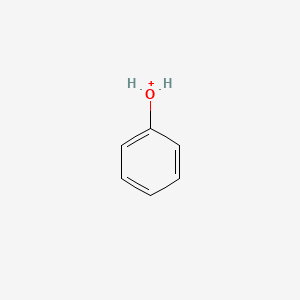

4-Oxocyclohexa-2,5-dienylium

Description

Theoretical Framework of Cyclohexadienyl Cations in Organic Chemistry

Cyclohexadienyl cations, broadly known as arenium ions or σ-complexes, are reactive intermediates that feature a positively charged, non-aromatic cyclohexadienyl system. wikipedia.orguou.ac.in They are most famously encountered in the mechanism of electrophilic aromatic substitution. uou.ac.in The formation of an arenium ion occurs when an electrophile attacks an aromatic ring, disrupting the cyclic π-system. uou.ac.in

The stability of the cyclohexadienyl cation, though compromised by the loss of aromaticity, is maintained through charge delocalization. wikipedia.org The positive charge is not localized on a single carbon atom but is spread across three carbon atoms within the ring via resonance, as depicted in the system's resonance structures. wikipedia.org This delocalization is a key factor in its relative stability compared to other carbocations. wikipedia.org

The nature and position of substituents on the ring significantly influence the stability of the cyclohexadienyl cation intermediate. swarthmore.edu Electron-donating groups (EDGs) positioned ortho or para to the site of electrophilic attack provide substantial stabilization, as they can directly participate in the resonance delocalization of the positive charge. swarthmore.edu Conversely, electron-withdrawing groups (EWGs) destabilize the cation, particularly when the positive charge is located on the carbon atom bearing the substituent. swarthmore.edu This differential stabilization elegantly explains the directing effects of various substituents in electrophilic aromatic substitution reactions. swarthmore.edu The 4-oxocyclohexa-2,5-dienylium cation is a specific type of cyclohexadienyl cation where an oxygen atom is attached to the ring.

Historical Context and Evolution of Concepts Pertaining to Dienylium Ions

The conceptual framework for cyclohexadienyl cations as intermediates in electrophilic aromatic substitution was significantly advanced by the work of American chemist George Willard Wheland. wikipedia.org His theoretical investigation into the orientation of substituents in aromatic molecules led to this intermediate being referred to as a "Wheland intermediate". wikipedia.org The development of this concept was a crucial step in moving from empirical observations of reaction outcomes to a more mechanistic understanding of organic reactions.

Further evolution in the understanding of cationic intermediates came from the pioneering work of chemists like George A. Olah, whose studies on stable carbocations under superacidic conditions provided direct observational proof for the existence of species like the benzenium ion (protonated benzene). wikipedia.org The ability to isolate and characterize salts of the benzenium ion, which possess a cyclohexadienyl cation structure, confirmed their viability as more than just theoretical constructs. wikipedia.org

Fundamental Significance of the this compound Cation as a Transient Species

The this compound cation, also known by synonyms such as the phenoxenium or phenoxonium ion, holds particular significance as a highly reactive transient species derived from the oxidation of phenols. nih.govthieme-connect.de Hypervalent iodine reagents are commonly used to mediate this transformation, activating the phenol (B47542) and generating the highly electrophilic phenoxenium ion. thieme-connect.de

The primary significance of this cation lies in its role as a key intermediate in phenol dearomatization reactions. thieme-connect.de In these processes, the inert aromatic phenol is converted into a highly reactive electrophile that can be trapped by a variety of nucleophiles. thieme-connect.de This strategy allows for the rapid and efficient synthesis of complex and highly functionalized molecular architectures, such as spirodienones, from simple phenolic starting materials. thieme-connect.de The transformation of phenols into these valuable synthetic intermediates underscores the fundamental importance of the this compound cation in modern synthetic organic chemistry. thieme-connect.de

Overview of Research Methodologies for Unstable Cationic Systems

The inherent instability and fleeting nature of species like the this compound cation necessitate specialized research methodologies for their study. These techniques span advanced computational, spectroscopic, and experimental approaches.

Computational and Spectroscopic Methods: Theoretical calculations are indispensable for understanding the structure and properties of transient cations. Advanced quantum chemistry techniques, such as the Equation-of-Motion Coupled-Cluster (EOM-CC) methods, have been employed to accurately describe the electronic structures and spectroscopic constants of complex cationic systems. tandfonline.com These methods can account for complex electron correlation and provide crucial theoretical support for experimental findings. tandfonline.com Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are also used to probe the structure and electronic nature of these ions, often at low temperatures to increase their lifetime. uni-muenchen.de For radical cations, Electron Paramagnetic Resonance (EPR) spectroscopy is a vital tool for characterization. researchgate.net

Generation and Stabilization Techniques: Direct observation of cyclohexadienyl cations has been achieved by generating them in superacidic media at cryogenic temperatures, which allows for the formation of stable, isolable salts. wikipedia.org For instance, the benzenium salt can be isolated as a crystalline solid when benzene (B151609) is protonated by a carborane superacid. wikipedia.org

To overcome the challenges of decomposition during slow batch processes, modern flow chemistry offers powerful alternatives. rsc.org Flash electrochemical methods in flow reactors can generate highly unstable organic cations in milliseconds, allowing them to be used in subsequent reactions before they have a chance to decompose. rsc.org Another strategy involves structural modification of the cation itself. By annelating the cationic π-electron system with rigid frameworks, such as bicyclo[2.2.2]octene units, otherwise unstable cations can be rendered stable enough for isolation and detailed structural analysis by X-ray crystallography. researchgate.net

Interactive Data Table: Methodologies for Studying Unstable Cations

| Methodology Category | Specific Technique | Application/Purpose | Key Advantages |

| Computational Chemistry | Equation-of-Motion Coupled-Cluster (EOM-CC) | Calculation of electronic structure and spectroscopic properties. | High accuracy in describing complex electron correlation. tandfonline.com |

| Spectroscopy | Nuclear Magnetic Resonance (NMR) | Structural elucidation and study of electronic properties. | Provides detailed structural information in solution. uni-muenchen.de |

| Electron Paramagnetic Resonance (EPR) | Characterization of radical cations. | Specific for species with unpaired electrons. researchgate.net | |

| Experimental Generation | Superacid Media | Generation and isolation of stable cation salts at low temperatures. | Allows for direct observation and characterization (e.g., X-ray crystallography). wikipedia.org |

| Flow Electrochemistry | Flash generation of cations for immediate use in synthesis. | Overcomes instability by minimizing reaction time to seconds. rsc.org | |

| Stabilization | Structural Annelation | Covalent modification to increase the stability of the cation. | Enables isolation and crystallographic analysis of otherwise transient species. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7O+ |

|---|---|

Molecular Weight |

95.12 g/mol |

IUPAC Name |

phenyloxidanium |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/p+1 |

InChI Key |

ISWSIDIOOBJBQZ-UHFFFAOYSA-O |

SMILES |

C1=CC=C(C=C1)[OH2+] |

Canonical SMILES |

C1=CC=C(C=C1)[OH2+] |

Origin of Product |

United States |

Elucidation of Electronic Structure, Aromaticity, and Bonding in 4 Oxocyclohexa 2,5 Dienylium

Quantum Chemical Description of the Carbocationic Character

From a quantum chemical perspective, 4-oxocyclohexa-2,5-dienylium is characterized as a destabilized carbocation. nih.govlibretexts.org It is frequently generated as a highly electrophilic and transient intermediate during the oxidation of phenols with hypervalent iodine(III) reagents. nih.govrsc.org The formation of a free phenoxenium ion is considered a plausible mechanistic pathway, especially when the phenol (B47542) precursor is electron-rich or when strongly oxidizing reagents are employed. nih.govresearchgate.net

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in exploring the formation, stability, and reaction pathways of this cation. rsc.orgrsc.org These calculations confirm the high-energy nature of the species, a consequence of the electron-withdrawing carbonyl group located at the C4 position, which inductively destabilizes the positive charge within the ring system. nih.govlibretexts.org This inherent instability makes the cation a potent electrophile, susceptible to rapid trapping by nucleophiles. rsc.org The debate in the scientific literature regarding its existence as a discrete intermediate versus a transition state highlights its fleeting nature, with lifetimes of similar phenoxenium ions measured in nanoseconds. nih.gov

Analysis of Resonance Structures and Charge Distribution within the Cyclohexa-2,5-dienylium Moiety

The distribution of the positive charge in the this compound cation can be rationalized through several resonance contributors. These structures illustrate the delocalization of the carbocation across the carbon framework and onto the oxygen atom.

While delocalization is typically a stabilizing factor, several resonance forms of the phenoxenium ion are electronically unfavorable. nih.gov Specifically, structures that place the positive charge on the carbon atoms adjacent (alpha) to the electron-deficient carbonyl carbon (C2 and C6) are significantly destabilized. nih.gov Furthermore, the resonance form where the positive charge resides on the electronegative oxygen atom is also a high-energy contributor. nih.gov Theoretical calculations and spectroscopic data suggest that the positive charge is primarily located on the ring system rather than on the oxygen atom. mdpi.com This complex interplay of resonance effects results in a nuanced charge distribution that is critical to the ion's reactivity.

Table 1: Major Resonance Structures of this compound

| Resonance Structure | Description | Implication for Stability |

|---|---|---|

| Positive charge on C2 | Destabilized by proximity to the electron-withdrawing carbonyl group. | |

| Positive charge on C6 | Destabilized by proximity to the electron-withdrawing carbonyl group. | |

| Positive charge on C4 (formally) | The core structure, showing the carbocation at the para position. |

Note: The images in the table are illustrative representations of the resonance structures.

Molecular Orbital Theory and Electron Delocalization Patterns

Molecular Orbital (MO) theory provides deeper insight into the electronic landscape of this compound. The delocalization of the π-electrons and the positive charge is a key feature. Frontier Molecular Orbital (FMO) analysis, particularly of the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the cation's reactivity. nih.gov The LUMO is expected to have significant coefficients on the carbon atoms of the ring, identifying them as the primary sites for nucleophilic attack.

The electron-withdrawing nature of the 4-oxo group lowers the energy of the molecular orbitals. The delocalization of the positive charge, while present, is counteracted by these inductive effects. Advanced computational methods like Natural Bond Orbital (NBO) analysis can further quantify this delocalization, revealing donor-acceptor interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals. uni-muenchen.de These "delocalization corrections" provide a quantitative measure of the deviation from an idealized, localized Lewis structure. uni-muenchen.de

Assessment of Aromaticity, Antiaromaticity, and Non-Classical Character

Aromaticity is a key concept in understanding cyclic conjugated systems. It is assessed using various computational indices, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). numberanalytics.commdpi.comrsc.org

For this compound, the dienone π-system does not fulfill Hückel's rule for aromaticity (4n+2 π-electrons). The parent cyclohexadienyl cation is stabilized by resonance, but it is not aromatic. askfilo.com The introduction of the sp2-hybridized carbonyl carbon at the C4 position breaks the cyclic conjugation required for aromaticity. Therefore, the ring system is considered non-aromatic. Computational analyses using indices like NICS, which measures the magnetic shielding at the center of the ring, would be expected to yield values close to zero, confirming its non-aromatic character. HOMA values, which are based on the degree of bond length equalization, would also indicate a lack of aromaticity. rsc.org Some related heterocyclic radical systems have been described as having quasi-anti-aromatic character, suggesting that the electronic properties of this cation are far removed from those of a stable aromatic species. researchgate.net

Influence of the 4-Oxo Substituent on Electronic Properties and Reactivity Profiles

The 4-oxo substituent exerts a profound influence on the electronic properties and reactivity of the cyclohexadienylium ring. As a potent electron-withdrawing group, the carbonyl functionality destabilizes the carbocation through a strong inductive effect. nih.govlibretexts.org This destabilization is a defining characteristic of the ion's high reactivity.

Table 2: Influence of the 4-Oxo Group on Cation Properties

| Property | Unsubstituted Cyclohexadienylium | This compound |

|---|---|---|

| Stability | Stabilized by resonance delocalization. | Destabilized by the inductive effect of the electron-withdrawing carbonyl group. nih.govlibretexts.org |

| Electrophilicity | Moderately electrophilic. | Highly electrophilic due to increased positive charge density on carbon atoms. rsc.org |

| LUMO Energy | Relatively higher energy. | Lowered energy, making it more susceptible to nucleophilic attack. nih.gov |

| Reactivity | Reacts with strong nucleophiles. | Reacts rapidly with a wide range of nucleophiles, often in an uncontrolled manner. rsc.org |

The primary mode of reactivity for the this compound cation is nucleophilic addition. The charge distribution and LUMO coefficients, both heavily influenced by the oxo group, direct incoming nucleophiles to attack the carbon atoms of the ring, leading to the formation of functionalized cyclohexadienone products. nih.govrsc.org

Advanced Bonding Analysis (e.g., NBO, QTAIM) for Electronic Configuration Insights

To gain a more granular understanding of the electronic configuration, advanced bonding analyses such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed. uni-muenchen.denumberanalytics.com

NBO analysis dissects the wavefunction into localized, chemically intuitive units like bonds and lone pairs. uni-muenchen.denumberanalytics.com For this compound, NBO would quantify the hybridization of each atom, the polarization of the C-C and C=O bonds, and the occupancy of the core, bonding, and lone pair orbitals. A key output is the analysis of donor-acceptor interactions, which quantifies delocalization by measuring the stabilization energy from interactions between filled bonding orbitals and empty anti-bonding orbitals. uni-muenchen.de

QTAIM analyzes the topology of the electron density (ρ). numberanalytics.comamercrystalassn.org This method partitions the molecule into atomic basins, allowing for the calculation of atomic charges. The analysis of critical points in the electron density reveals the bonding network. For instance, a bond critical point (BCP) between two nuclei indicates a chemical bond. numberanalytics.com In the context of this compound, QTAIM would provide a rigorous definition of atomic charges, offering a more precise picture of charge distribution than resonance structures alone. It would also characterize the nature of the covalent bonds within the ring and the C=O double bond based on the properties of the electron density at the BCPs. acs.org

Computational and Theoretical Chemistry Studies of 4 Oxocyclohexa 2,5 Dienylium

High-Level Ab Initio and Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Determination

High-level ab initio and Density Functional Theory (DFT) calculations have been instrumental in determining the precise geometrical and electronic structure of 4-oxocyclohexa-2,5-dienylium. These computational methods provide detailed insights into bond lengths, bond angles, and charge distribution within the molecule.

DFT calculations, for instance, have been employed to model the structure of related species and reaction intermediates. While specific data for the unsubstituted this compound is not extensively published, the principles of these calculations are well-established. For example, DFT methods like B3LYP with basis sets such as aug-cc-pVDZ are used to optimize geometries and understand the electronic landscape of similar reactive intermediates. These calculations typically reveal a planar or near-planar ring structure with alternating single and double bonds, characteristic of a dienone system. The positive charge is generally delocalized across the ring and the oxygen atom, influencing its electrophilic nature.

Table 1: Representative Computed Properties of this compound nih.gov

| Property | Value | Method |

| Molecular Formula | C₆H₅O⁺ | - |

| Molecular Weight | 93.09 g/mol | - |

| Exact Mass | 93.03404 Da | - |

| InChIKey | ISWSIDIOOBJBQZ-UHFFFAOYSA-N | - |

Note: This data is based on the parent cation and may vary with different computational methods and basis sets.

Prediction of Energetic Landscapes and Thermodynamic Stabilities

Computational studies are crucial for mapping the energetic landscapes and predicting the thermodynamic stabilities of reactive species like this compound. These predictions help in understanding the feasibility of its formation and its subsequent reaction pathways.

The stability of the this compound cation is a key factor in the oxidative dearomatization of phenols. thieme-connect.dethieme-connect.de The formation of this cation is often the rate-determining step, and its stability can be influenced by substituents on the ring and the reaction medium. Computational models can predict the relative energies of the starting materials, transition states, and the final products, providing a comprehensive energy profile for the reaction. For instance, the energy profile for the fragmentation of related diazonium cations has been calculated using DFT methods, illustrating the potential for such analyses on this compound. tpu.ru

Transition State Characterization and Reaction Pathway Analysis

The characterization of transition states and the analysis of reaction pathways are fundamental to understanding the kinetics and mechanisms of reactions involving this compound. Computational methods allow for the identification and characterization of the high-energy transition state structures that connect reactants, intermediates, and products.

In the context of phenol (B47542) dearomatization, the formation of this compound is a key intermediate step. thieme-connect.dethieme-connect.de Reaction pathway analysis using computational tools can elucidate the mechanism of its formation, often involving the oxidation of a phenol, and its subsequent reaction with nucleophiles. These studies can reveal whether the reaction proceeds through a concerted or stepwise mechanism and can identify any other competing pathways. For example, in oxidative polycyclization reactions, the formation of a carbocation intermediate, similar in nature to this compound, is followed by a stereoselective cyclization, the transition state of which can be modeled computationally. thieme-connect.de

Molecular Dynamics Simulations for Solvent Effects and Dynamic Processes

Molecular dynamics (MD) simulations provide a powerful tool to study the influence of the solvent and other dynamic processes on the behavior of this compound. Unlike static quantum mechanical calculations, MD simulations can model the explicit interactions between the cation and solvent molecules over time, offering a more realistic picture of its behavior in solution.

Solvent effects can significantly impact the stability and reactivity of charged species. For instance, polar solvents can stabilize the this compound cation through solvation, thereby influencing the reaction rates and outcomes. Fluorinated alcohols, for example, have been shown to promote oxidative dearomatization reactions, and MD simulations could provide insights into the specific interactions responsible for this enhancement. thieme-connect.de While specific MD studies on this compound are not widely reported, the application of these methods to similar systems, such as aryldiazonium ions in binary solvents, demonstrates their utility in understanding how the solvent environment dictates reaction product distributions. tpu.ru

Computational Spectroscopic Predictions (e.g., Vibrational Frequencies, NMR Chemical Shifts) for Structural Validation

Computational predictions of spectroscopic properties, such as vibrational frequencies (IR) and Nuclear Magnetic Resonance (NMR) chemical shifts, are invaluable for the structural validation of transient species like this compound. By comparing calculated spectra with experimental data, when available, the proposed structure can be confirmed.

DFT calculations are commonly used to predict these spectroscopic parameters. For example, the calculated vibrational frequencies can be compared with experimental IR spectra to identify characteristic peaks corresponding to the C=O and C=C stretching modes in the dienone system. Similarly, predicted ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra and provide further evidence for the proposed electronic structure. While experimental spectra of the unsubstituted cation may be difficult to obtain due to its high reactivity, computational predictions for its derivatives can be compared with experimental data to validate the computational methodology. tpu.ru

Quantum Chemical Studies on Reactivity, Regioselectivity, and Stereoselectivity

Quantum chemical studies offer profound insights into the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound. These studies can explain why certain reaction pathways are favored over others and can predict the outcome of reactions with a high degree of accuracy.

Generation and Trapping Methodologies for the Study of 4 Oxocyclohexa 2,5 Dienylium

Precursor Synthesis and Chemical Generation Pathways (e.g., Electrophilic Attack, Heterolysis)

The primary precursors for generating 4-oxocyclohexa-2,5-dienylium cations are substituted phenols. The most common chemical generation pathways involve the oxidative dearomatization of these precursors.

One of the most effective methods utilizes hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). connectedpapers.com In this process, the phenol (B47542) is activated by the iodine(III) reagent, leading to the formation of a highly electrophilic species best described as a phenoxenium ion. connectedpapers.com This generation is considered a dissociative pathway involving the heterolysis of an intermediate iodine-oxygen bond, releasing the free cation. chemrxiv.orgnih.gov This electrophilic intermediate is then susceptible to attack by various nucleophiles. The reaction is often performed in fluorinated solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), which are known to stabilize cationic intermediates. connectedpapers.com

Another established pathway involves the acid-catalyzed heterolysis of N-O bonds in precursors like N-acyl- and N-sulfonyl-O-arylhydroxylamines. nih.gov Thermolysis of N-aryloxypyridinium salts also serves as a route to generate these reactive intermediates. nih.gov Mechanistic studies suggest that the positive charge in the resulting phenoxenium ion is localized primarily on the ortho and para carbons of the ring, not the oxygen atom, which explains its high reactivity at these positions. nih.gov

| Precursor Type | Reagent/Condition | Generation Pathway | Key Findings |

| Substituted Phenols | (Diacetoxyiodo)benzene (PIDA), [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Oxidative Dearomatization / Heterolysis | Efficient generation of phenoxenium ions, often in fluorinated solvents. connectedpapers.com |

| N-Acyl/Sulfonyl-O-arylhydroxylamines | Acid Catalysis | N-O Bond Heterolysis | Smoothly proceeds to give products indicative of a phenoxenium intermediate. nih.gov |

| N-Aryloxypyridinium salts | Thermolysis | N-O Bond Heterolysis | Involves a common phenoxenium ion intermediate. nih.gov |

Photochemical and Electron Transfer Strategies for Transient Cation Formation

Beyond classical chemical oxidation, photochemical and electrochemical methods provide powerful strategies for generating the this compound cation through electron transfer processes.

Laser flash photolysis represents a key photochemical strategy. For instance, photolysis of protonated phenylhydroxylamine has been used to generate the singlet phenyloxenium ion, which was detected as a short-lived transient species with a lifetime of 3-20 nanoseconds. researchgate.net These advanced techniques allow for the time-resolved study of the cation's formation and subsequent reactions. researchgate.net Furthermore, photochemical rearrangements of cyclohexadienones, which are themselves products of phenoxenium ion trapping, demonstrate the relevance of photochemistry in the broader reaction network. rsc.org

Gas-Phase Ion Chemistry Techniques for Cation Generation and Study

Gas-phase studies, free from solvent effects, provide fundamental insights into the intrinsic properties and reactivity of the this compound cation. Mass spectrometry techniques are central to these investigations.

Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) is a powerful tool for generating ions and studying their subsequent reactions with neutral molecules in a highly controlled environment. researchgate.net This technique allows for the isolation of the ion of interest and the precise measurement of reaction efficiencies. Electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) are also widely used to analyze the oxidation products of phenols and related polyphenols, helping to confirm reaction pathways and identify intermediates. nih.gov

Time-of-flight mass spectrometry (TOF-MS), particularly when coupled with femtosecond laser ionization, can be used to study the ionization and fragmentation patterns of phenols. researchgate.net The fragmentation of related precursor ions in the gas phase, such as substituted benzenediazonium (B1195382) cations, can also lead to the formation of isomers like the 6-oxocyclohexa-2,4-dienylium cation, providing further understanding of the potential energy surface of these C₆H₅O⁺ species. tpu.ru

Matrix Isolation and Low-Temperature Techniques for Spectroscopic Observation

The high reactivity and fleeting nature of the this compound cation make its direct spectroscopic observation challenging. Low-temperature techniques are essential to increase its lifetime, enabling characterization.

Matrix isolation is a powerful method where reactive species are generated and then trapped in a large excess of an inert gas (like argon or neon) at cryogenic temperatures (typically 5-20 K). msu.ru This solid, inert environment prevents the reactive intermediate from dimerizing or reacting further, allowing for its study using various spectroscopic methods like FTIR and electron paramagnetic resonance (EPR). msu.ru While direct matrix isolation studies of the parent this compound are not widely reported, the technique has been successfully applied to characterize other highly reactive organic radical cations, demonstrating its suitability for such species. msu.ru

Many of the chemical generation methods for the phenoxenium ion are performed at low temperatures to improve selectivity and yield, which implicitly points to the stabilization of the intermediate. thieme-connect.de For example, asymmetric dearomatization reactions have been optimized at temperatures as low as -5 °C. rsc.org These conditions slow down competing side reactions and can help control the stereochemical outcome of trapping reactions, indirectly supporting the role of a stabilized, yet still reactive, cation intermediate. rsc.orgthieme-connect.de

Chemical Trapping Experiments for Derivatization and Product Analysis

Given the difficulty of direct observation, chemical trapping is the most common method for demonstrating the existence of the this compound intermediate. In these experiments, the cation is generated in situ in the presence of a nucleophile, which "traps" the cation to form a stable, isolable product. The structure of the product provides definitive evidence for the transient intermediate.

A wide variety of nucleophiles have been employed as trapping agents.

Carbon Nucleophiles : Allylsilanes have been used to trap the cation, forming 4-allylcyclohexa-2,5-dien-1-ones. connectedpapers.com Electron-rich aromatic rings, either intermolecularly (e.g., benzene (B151609) to form hydroxybiphenyls) or intramolecularly, can also act as nucleophiles in Friedel-Crafts-type reactions. connectedpapers.comnih.gov

Heteroatom Nucleophiles : The cation can be trapped by water, alcohols, and carboxylates to yield hydroxylated or acyloxylated cyclohexadienones. chemrxiv.org Nitrogen nucleophiles such as azide (B81097) and internal amides are also effective trapping agents. mdpi.com Intramolecular trapping by tethered alcohols or carboxylic acids leads to the formation of spiroethers and spirolactones, respectively. rsc.org

| Trapping Agent (Nucleophile) | Precursor System | Resulting Product Class |

| Allylsilanes | Phenol / PIDA | 4-Allylcyclohexa-2,5-dien-1-ones connectedpapers.com |

| Benzene | N-acyl-O-arylhydroxylamine / Acid | Hydroxybiphenyls nih.gov |

| Internal Aromatic Ring | Reticuline (B1680550) analogues / PIDA | Salutaridine (B1681412) analogues (Spiro-fused dienones) connectedpapers.com |

| Water, Azide | 4-Biphenylyloxenium ion | Hydroxylated dienones, Azido-dienones mdpi.com |

| Internal Carboxylic Acid / Alcohol | Phenol / Electrochemical Oxidation | Spirolactones / Spiroethers rsc.org |

In Situ Generation and Real-Time Spectroscopic Monitoring

Advances in spectroscopic techniques have enabled the direct, real-time observation of transient intermediates like the this compound cation under reaction conditions. Such in situ studies are vital for confirming reaction mechanisms. nih.govmdpi.com

Techniques like in situ electrochemical attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy allow for the characterization of species as they are formed at an electrode surface. mdpi.com A significant breakthrough was the first direct detection of a substituted phenoxenium ion (from 2,4,6-trimethylphenol, a phenol precursor) using Raman spectroscopy combined with DFT calculations. This species was found to have a characteristic absorption maximum at 510 nm and was relatively stable in the absence of water. uqam.ca

Reaction Mechanisms and Intrinsic Reactivity of 4 Oxocyclohexa 2,5 Dienylium

Electrophilic Aromatic Substitution (EAS) Pathways Initiated by the Cation

While phenols typically act as nucleophiles in electrophilic aromatic substitution (EAS) due to the electron-donating nature of the hydroxyl group, the 4-oxocyclohexa-2,5-dienylium cation can function as an electrophile. wikipedia.org The formation of this cation from a phenol (B47542) derivative renders the aromatic ring susceptible to attack by other nucleophilic aromatic compounds. goong.com

The mechanism involves the generation of the phenoxonium ion, which then acts as the electrophile in a subsequent EAS reaction. The driving force for this pathway is the formation of a more stable product, often involving the restoration of aromaticity in the reacting partner. ijrar.org The reactivity of the cation as an electrophile is influenced by substituents on the ring, with electron-withdrawing groups enhancing its electrophilicity.

Nucleophilic Addition and Substitution Reactions

The this compound cation is highly susceptible to attack by a wide range of nucleophiles. goong.comacs.org These reactions can proceed via either nucleophilic addition to the dienone system or, in some cases, nucleophilic substitution.

Nucleophilic addition typically occurs at the carbon atoms of the ring, particularly at the C2 and C4 positions, which bear a partial positive charge due to resonance delocalization. The nature of the nucleophile and the reaction conditions dictate the regioselectivity of the addition. nih.gov For instance, phenoxide ions have been shown to react with certain substrates to yield ortho and para carbon coupling products. rsc.org The cation is reactive towards nucleophiles like water, although it can exhibit moderate stability in hydrophobic environments. acs.organu.edu.au

The table below summarizes the reactivity of the this compound cation with various nucleophiles.

| Nucleophile | Product Type | Reference |

| Water | Hydroxylated products | acs.organu.edu.au |

| Azide (B81097) ion | Azide adducts | nih.gov |

| Phenoxide ion | Carbon-carbon coupled products (ortho and para) | rsc.org |

| Allylsilanes | Allylated cyclohexadienones | thieme-connect.de |

| Indoles | C-C coupled products | nih.gov |

The lifetime of the carbocation intermediate plays a crucial role in determining the selectivity of nucleophilic addition. nih.gov Studies using azide ion as a "clock" have helped to estimate the lifetimes of related phenonium ions in aqueous solutions. nih.gov

Intramolecular and Intermolecular Rearrangement Reactions

The this compound cation is a key intermediate in the dienone-phenol rearrangement, a classic acid-catalyzed reaction. ijrar.orgwikipedia.org This intramolecular rearrangement involves the 1,2-shift of a substituent from the C4 position to an adjacent carbon, leading to the formation of a stable phenol. ijrar.orgwikipedia.org The driving force for this rearrangement is the gain in aromatic stabilization energy. ijrar.org

The migratory aptitude of different substituents has been studied, with the relative stability of the intermediate carbocation determining the preferred migrating group. wikipedia.org For instance, in acid-promoted conditions, the general migratory tendency is vinyl > phenyl > methyl. wikipedia.org However, other factors can influence this, and in some cases, groups like allyl and benzyl (B1604629) may rearrange via a Cope rearrangement. wikipedia.org Some complex dienones, such as certain adamantanoid bis-dienones, have been shown to be resistant to the dienone-phenol rearrangement even in the presence of strong acid. rsc.org

Intermolecular rearrangements involving the this compound cation are less common but can occur under specific conditions, often in the presence of strong acids or other catalysts that can facilitate the transfer of the cationic species.

Cyclization Reactions and Cascade Processes Involving the Cation

The electrophilic nature of the this compound cation makes it a valuable intermediate in intramolecular cyclization reactions. When a nucleophilic moiety is suitably positioned within the same molecule, it can attack the dienone ring, leading to the formation of new cyclic structures. This strategy has been employed in the synthesis of complex polycyclic frameworks. rsc.orgchinesechemsoc.org

For example, the Nazarov cyclization, which typically involves the acid-catalyzed cyclization of divinyl ketones, can proceed through intermediates analogous to the this compound cation. researchgate.netcdnsciencepub.com These reactions can be highly stereoselective, with the outcome influenced by steric and electronic factors. nih.gov Cascade processes, where an initial cyclization triggers subsequent reactions, can also be initiated by the formation of this cation, leading to the rapid construction of molecular complexity. uohyd.ac.in An example is the keteniminium-induced dienone-phenol rearrangement and intramolecular 6-endo-dig cyclization cascade. uohyd.ac.in

Role as a Key Intermediate in Complex Organic Transformations

The this compound cation serves as a pivotal intermediate in a multitude of complex organic transformations beyond the dienone-phenol rearrangement. Its formation and subsequent trapping by nucleophiles are central to oxidative dearomatization reactions of phenols, providing access to highly functionalized cyclohexadienone cores. thieme-connect.dethieme-connect.de These intermediates are valuable building blocks in the synthesis of natural products. thieme-connect.de

For instance, hypervalent iodine reagents are commonly used to oxidize phenols to the corresponding phenoxonium ions, which are then trapped by various carbon-based and heteroatom nucleophiles. thieme-connect.de This methodology has been applied to the synthesis of spirodienones, hydrocarbazole derivatives, and the core structures of alkaloids like codeine and morphine. thieme-connect.de The cation has also been implicated in the synthesis of biaryl derivatives through reactions of benzynes with phenols. nih.gov

The table below highlights some complex transformations where the this compound cation is a key intermediate.

| Transformation | Reagents/Conditions | Product Type | Reference |

| Oxidative Dearomatization | Hypervalent iodine reagents (e.g., PhI(OAc)2) | Functionalized cyclohexadienones | thieme-connect.dethieme-connect.de |

| Dienone-Phenol Rearrangement | Acid catalysis | Substituted phenols | ijrar.orgwikipedia.org |

| Biaryl Synthesis | Benzyne generation in the presence of phenols | Biaryl derivatives | nih.gov |

| Nazarov Cyclization | Lewis or Brønsted acids | Cyclopentenones | researchgate.netcdnsciencepub.com |

Mechanistic Investigations Utilizing Isotope Labeling and Kinetic Studies

The mechanisms of reactions involving the this compound cation have been elucidated through a combination of experimental techniques, including isotope labeling and kinetic studies. Isotope labeling, particularly with isotopes of carbon (¹³C) and oxygen (¹⁸O), has been instrumental in tracing the pathways of atoms during rearrangements and substitution reactions. oregonstate.eduresearchgate.net

For example, ¹³C labeling experiments have provided evidence for the formation of phenonium ion intermediates in the solvolysis of 2-phenethyl sulfonates. oregonstate.edu Kinetic studies, often employing techniques like the azide ion clock, have allowed for the determination of reaction rates and the lifetimes of transient cationic intermediates. nih.gov These studies have revealed a correlation between carbocation lifetime and nucleophilic selectivity. nih.gov Deuterium scrambling studies have also been used to support proposed mechanisms, such as intramolecular proton transfer in certain cascade reactions. uohyd.ac.in

Factors Influencing Reaction Rate and Selectivity

The rate and selectivity of reactions involving the this compound cation are governed by a combination of steric and electronic effects, as well as the nature of the solvent and any catalysts present. goong.com

Electronic Effects: The presence of electron-donating or electron-withdrawing substituents on the dienone ring significantly impacts the stability and reactivity of the cation. Electron-donating groups can stabilize the positive charge, potentially slowing down reactions with nucleophiles but facilitating rearrangements where the substituent migrates. nih.gov Conversely, electron-withdrawing groups enhance the electrophilicity of the cation, accelerating nucleophilic attack. goong.com The Hammett equation and its extensions, like the Yukawa-Tsuno equation, have been used to quantify these electronic effects in related systems. nih.gov

Steric Effects: Steric hindrance can play a crucial role in directing the regioselectivity of nucleophilic attack. Bulky substituents on the dienone ring can shield certain positions, favoring attack at less hindered sites. nih.gov In cyclization reactions, steric interactions in the transition state can determine the stereochemical outcome of the product. chinesechemsoc.org

Solvent Effects: The polarity and nucleophilicity of the solvent can influence the lifetime and reaction pathways of the cation. Polar, non-nucleophilic solvents can help to stabilize the cation, while nucleophilic solvents can compete with other nucleophiles in the reaction mixture. rsc.org

The table below summarizes the key factors influencing the reactivity of the this compound cation.

| Factor | Influence | Reference |

| Electronic Effects of Substituents | Modulates cation stability and electrophilicity | goong.comnih.gov |

| Steric Hindrance | Dictates regioselectivity of nucleophilic attack and stereochemistry | chinesechemsoc.orgnih.gov |

| Solvent Polarity and Nucleophilicity | Affects cation lifetime and reaction pathways | rsc.org |

| Nature of the Nucleophile | Determines the type of product formed | nih.govrsc.org |

| Catalyst | Can alter the reaction mechanism and selectivity | researchgate.net |

Advanced Spectroscopic Characterization Techniques for Unstable Cationic Intermediates

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the molecular structure and bonding of cationic intermediates like 4-oxocyclohexa-2,5-dienylium. These methods probe the vibrational energy levels of a molecule, which are highly sensitive to its geometry, bond strengths, and charge distribution.

For the this compound cation, which can be viewed as a protonated phenol (B47542) or a derivative of a quinone, specific vibrational modes are expected. acs.orgnih.gov Studies on protonated phenol-water clusters have shown that protonation can occur at either the phenyl ring or the hydroxyl group. acs.orgnih.govscilit.com The resulting vibrational spectra provide a means to distinguish between these isomers. acs.org For instance, the O-H stretching frequency is significantly affected by protonation and hydrogen bonding to solvent molecules. acs.orgresearchgate.net

In the case of ring protonation leading to a structure analogous to this compound, characteristic changes in the aromatic C-C stretching and C-H bending modes would be observed compared to neutral phenol. The presence of a carbonyl-like C=O bond would give rise to a strong absorption band in the IR spectrum, typically in the region of 1650-1700 cm⁻¹, providing direct evidence for the oxocyclohexadienylium structure.

Raman spectroscopy complements IR spectroscopy, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The symmetric stretching of the dienylium ring system would be a prominent feature in the Raman spectrum. By comparing experimentally observed vibrational frequencies with those predicted by computational methods, such as density functional theory (DFT), a detailed picture of the cation's structure and bonding can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Stabilized Forms or Trapped Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailed structural elucidation of organic molecules. However, due to the transient nature of the this compound cation, direct NMR observation is challenging and typically requires the use of superacid media to generate a stable, long-lived species. Alternatively, the cation can be trapped with a nucleophile, and the resulting adduct can be analyzed by NMR to infer the structure of the intermediate.

In a stabilized form, the ¹H NMR spectrum of the this compound cation would be expected to show distinct signals for the protons on the dienone ring. The chemical shifts of these protons would be significantly downfield compared to those of phenol, reflecting the positive charge and the deshielding effect of the carbonyl group. The coupling patterns between adjacent protons would provide crucial information about their connectivity.

¹³C NMR spectroscopy would be equally informative, with the carbonyl carbon exhibiting a characteristic resonance at a very low field. The chemical shifts of the other ring carbons would also provide insights into the charge distribution within the cation.

When the cation is trapped by a nucleophile, for example, an allylsilane, the resulting 4-allylcyclohexa-2,5-dien-1-one product can be readily characterized by NMR. thieme-connect.de The formation of a quaternary carbon center at the para position provides strong evidence for the intermediacy of the this compound cation. thieme-connect.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Transient Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for detecting and characterizing transient species due to its high sensitivity and applicability to fast kinetic studies. The this compound cation, with its conjugated π-system, is expected to have strong electronic absorptions in the UV-Vis region.

The electronic transitions of this cation would be distinct from those of its precursor, phenol, and its potential rearrangement products. The absorption spectrum of the this compound cation is anticipated to resemble that of a protonated quinone. nih.gov Quinones and their derivatives are known to have characteristic n → π* and π → π* transitions. nih.gov

Laser flash photolysis (LFP) is a powerful time-resolved technique that can be used to generate and observe transient species like the this compound cation. rsc.orgresearchgate.netspiedigitallibrary.orgacs.orgnih.gov In a typical LFP experiment, a short laser pulse is used to generate the transient, and its subsequent reactions are monitored by recording its UV-Vis absorption spectrum as a function of time. This allows for the determination of the cation's absorption spectrum and its kinetic parameters, such as its lifetime and reaction rate constants.

Mass Spectrometry (MS) and Tandem MS for Gas-Phase Structural Analysis and Fragmentation Pathways

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions, making it ideal for studying cationic species like this compound. When coupled with techniques for generating the cation in the gas phase, such as electrospray ionization (ESI) or proton transfer reaction (PTR), MS can provide valuable structural information. researchgate.netrsc.org

The molecular ion peak in the mass spectrum would confirm the elemental composition of the cation (C₆H₅O⁺). Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. researchgate.netgre.ac.ukbohrium.comuni-saarland.de In an MS/MS experiment, the ion of interest is mass-selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the precursor ion's structure.

For the this compound cation, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as CO or H₂O. The fragmentation pattern can be compared with that of isomeric structures to provide unambiguous identification. For instance, the fragmentation of protonated phenol has been studied, and these data can serve as a reference. researchgate.net

Time-Resolved Spectroscopic Methods (e.g., LFP, TREPR, 2D-IR) for Kinetic and Structural Probes of Transient Species

Time-resolved spectroscopic methods are essential for studying the dynamics of short-lived intermediates like the this compound cation. These techniques provide both kinetic and structural information on timescales ranging from femtoseconds to milliseconds.

Laser flash photolysis (LFP), as mentioned earlier, is a widely used time-resolved technique that monitors the absorption of transient species. rsc.orgspiedigitallibrary.orgacs.orgnih.gov By varying the concentration of reactants, one can determine the rate constants for the formation and decay of the cation. rsc.orgresearchgate.netnih.gov

Time-resolved electron paramagnetic resonance (TREPR) is a powerful method for studying the structure and dynamics of transient radical species. While the this compound cation itself is not a radical, its formation or reaction may involve radical intermediates, such as the phenoxyl radical, which can be studied by TREPR.

Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique that can provide detailed structural information on ultrafast timescales. By correlating different vibrational modes, 2D-IR can reveal couplings between them and provide insights into the molecular geometry and its evolution over time.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Cation Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific to species with unpaired electrons, such as radicals and radical cations. The this compound cation is an even-electron species and therefore EPR silent. However, its radical cation counterpart, the phenoxyl radical cation, is EPR active.

Phenoxyl radicals are important intermediates in many chemical and biological processes, and their EPR spectra have been extensively studied. acs.orgnih.govsciopen.comnih.govresearchgate.net The EPR spectrum of a phenoxyl radical provides information about the distribution of the unpaired electron spin density within the molecule through the analysis of hyperfine couplings to magnetic nuclei, such as ¹H.

Derivatives, Analogs, and Substituent Effects in 4 Oxocyclohexa 2,5 Dienylium Chemistry

Synthetic Approaches to Substituted 4-Oxocyclohexa-2,5-dienylium Cations

The generation of substituted this compound cations is most commonly achieved through the oxidation of corresponding phenol (B47542) precursors. This transformation temporarily breaks the aromaticity of the phenol ring, creating a highly electrophilic intermediate that can be trapped by a variety of nucleophiles.

One of the most prevalent methods involves the use of hypervalent iodine(III) reagents. researchgate.net Reagents such as phenyliodine(III) diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) are widely employed to mediate this oxidative dearomatization. frontiersin.orgthieme-connect.de The reaction proceeds by activation of the phenolic hydroxyl group, leading to the formation of the desired cation, which is then typically intercepted intramolecularly or intermolecularly by a nucleophile to form a substituted cyclohexadienone product. mdpi.comthieme-connect.de The choice of hypervalent iodine reagent is critical, as more strongly oxidizing variants like PIFA can favor the formation of the phenoxenium intermediate over competing radical pathways. nih.govacs.org

Electrochemical methods offer a green alternative to chemical oxidants, avoiding stoichiometric high-energy reagents and generating hydrogen as the sole byproduct. nih.gov Constant-current electrolysis in an undivided cell can effectively mediate the dearomatizing methoxylation of phenols and naphthols, proceeding through a phenoxenium ion intermediate. nih.gov

Furthermore, transition-metal catalysis represents another avenue for these transformations. Vanadium catalysts, in particular, have been shown to be effective in the intramolecular oxidative coupling of phenols to yield phenol-dienone structures. nih.gov

| Method | Oxidant/Catalyst | Typical Substrate | Key Features |

|---|---|---|---|

| Hypervalent Iodine Oxidation | PIDA, PIFA | para-Substituted phenols | Widely applicable; reactivity tunable by choice of iodine reagent and solvent. frontiersin.orgnih.gov |

| Electrochemical Oxidation | Not applicable (anodic oxidation) | 2,4,6-Trisubstituted phenols, naphthols | Environmentally benign; avoids stoichiometric chemical oxidants. nih.gov |

| Vanadium Catalysis | V(V)-oxo catalyst | Phenols with tethered nucleophiles | Effective for intramolecular couplings to form phenol-dienone products. nih.gov |

| Copper(II)-Halide Oxidation | [Cu(L)X] (X=halide) | Substituted phenols | Mechanism (PTET vs. CPET) is dependent on phenol substituents. rsc.org |

Systematic Study of Electronic and Steric Substituent Effects on Cationic Stability and Reactivity

The stability and subsequent reactivity of the this compound cation are highly dependent on the electronic and steric nature of the substituents on the aromatic ring. These factors determine the ease of cation formation and the regioselectivity of nucleophilic attack.

Electronic Effects: The intrinsic stability of the phenoxenium ion is acutely sensitive to the electronic properties of ring substituents. scispace.com

Electron-donating groups (EDGs) , such as alkoxy (-OR) and alkyl (-R) groups, stabilize the positive charge of the cation through resonance and inductive effects. This stabilization lowers the activation energy for its formation. mdpi.com Consequently, electron-rich phenols, like 2,4,6-trimethoxyphenol, readily form detectable free phenoxenium intermediates upon oxidation. nih.govacs.org

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or acyl (-COR) groups, destabilize the cation by intensifying the positive charge on the ring. scispace.commdpi.com This destabilization increases the energy required for the oxidation of the phenol and can favor alternative reaction mechanisms, such as those involving single-electron transfer (SET) to form radical species, over the formation of a discrete phenoxenium ion. rsc.orgscispace.com

Steric Effects: Steric hindrance plays a crucial role in directing the outcome of reactions involving these cations.

In intermolecular reactions, bulky substituents at the ortho-positions of the phenol can effectively shield these sites from nucleophilic attack, thereby promoting selective functionalization at the less hindered para-position. thieme-connect.de

Computational studies have established a structure-selectivity relationship, indicating that increased steric bulk on the substrate can suppress the propensity for side reactions, such as benzylic methoxylation during electrochemical oxidation. nih.gov

Quantitative structure-activity relationship (QSAR) models and Hammett plots have been used to systematically correlate substituent effects with reactivity in the oxidation of phenolic compounds. mdpi.com These studies confirm that the reaction mechanism itself can shift—for example, from a concerted proton-electron transfer (CPET) for phenols with EDGs to a stepwise proton-transfer-followed-by-electron-transfer (PTET) for those with EWGs—based on the electronic nature of the substrate. rsc.org

| Substituent Type | Effect on Cation Stability | Impact on Reactivity | Example Group |

|---|---|---|---|

| Electron-Donating (EDG) | Stabilizing | Facilitates cation formation; promotes dearomatization pathway. acs.orgmdpi.com | -OCH₃, -CH₃ |

| Electron-Withdrawing (EWG) | Destabilizing | Hinders cation formation; may favor alternative radical pathways. rsc.orgscispace.com | -NO₂, -COOH |

| Sterically Bulky Groups | No direct electronic effect | Directs regioselectivity of nucleophilic attack, typically to the para-position. thieme-connect.de | -tBu |

Heteroatom Analogs and Their Comparative Reactivity Profiles

The study of direct heteroatom analogs of the this compound system, where the ring oxygen atom is replaced by another heteroatom like sulfur (thia-analogs) or nitrogen (aza-analogs), is a less extensively documented area of research compared to its oxygen counterpart. The vast majority of literature focuses on the phenoxenium cation itself or on phenols bearing heteroatom-containing substituents. However, the principles of carbocation chemistry suggest that such analogs would exhibit distinct reactivity profiles governed by the electronegativity, size, and bonding characteristics of the incorporated heteroatom. For instance, aza-analogs could be involved in the synthesis of complex polycyclic alkaloids through oxidative coupling and aza-Michael reactions. researchgate.net

Polycyclic and Extended Conjugated Analogs of the this compound System

The generation of this compound-type intermediates from polycyclic phenols is a powerful strategy for the rapid assembly of complex molecular architectures. This approach is particularly valuable in the total synthesis of natural products. frontiersin.orgresearchgate.net

When the phenol ring is part of a larger polycyclic system, such as a naphthol or a more complex framework, oxidation leads to a polycyclic dienone intermediate. Intramolecular oxidative phenolic coupling, where a tethered nucleophile attacks the transient cationic ring, is a cornerstone of this strategy. It enables the efficient construction of spirocyclic, fused, and bridged ring systems, often creating quaternary carbon centers with high stereocontrol. mdpi.comthieme-connect.de This methodology has been successfully applied to the synthesis of numerous alkaloids, including metaphanine (B154199) and hasubanan (B79425) alkaloids, as well as the tetracyclic core of kaurane (B74193) diterpenes. frontiersin.orgresearchgate.net For instance, the oxidation of reticuline (B1680550) analogues is a key step in forming the salutaridine (B1681412) framework, a precursor to morphine alkaloids. thieme-connect.de Similarly, the dearomative oxidation of 1-substituted-2-naphthols provides access to methoxylated dearomatized BINOL derivatives. nih.gov

More broadly, oxidative coupling strategies are being used to construct large, edge-decorated polycyclic aromatic hydrocarbons (PAHs), where an oxidative cyclization step serves to fuse aromatic fragments together. researchgate.net

Strategies for Cation Stabilization (e.g., Host-Guest Chemistry, Superacids)

Due to their high reactivity, this compound cations are typically transient intermediates. However, under specific conditions, they can be generated and stabilized for direct observation and characterization.

The use of superacids is a classic strategy for stabilizing highly reactive carbocations. wikipedia.org A superacidic medium, such as a mixture of antimony pentafluoride and fluorosulfonic acid (Magic Acid) or fluoroantimonic acid, can protonate a precursor but possesses an extremely non-nucleophilic conjugate base (e.g., SbF₆⁻). reddit.com This lack of nucleophilicity in the counterion prevents it from reacting with the carbocation, thus allowing the cation to persist in solution. reddit.comrsc.org Pulse radiolysis studies in concentrated sulfuric acid (up to H₀ ≈ -7.0) have allowed for the characterization of the phenol radical cation (C₆H₅OH•⁺), which is the conjugate acid of the phenoxyl radical and a key species related to the dienylium cation. acs.org The stability of these cations in condensed phases is further enhanced by the use of exceptionally inert carborane superacid anions, such as [CB₁₁H₆X₆]⁻. rsc.orgnih.gov While host-guest chemistry is a known method for stabilizing reactive species, its specific application to the this compound cation is not prominently featured in the reviewed literature.

Influence of Counterions and Solvent Environment on Cationic Behavior

The behavior, lifetime, and reaction pathway of the this compound cation are profoundly influenced by its immediate chemical environment, specifically the solvent and the nature of the counterions present.

Solvent Effects: The choice of solvent is critical. Highly polar, non-nucleophilic solvents are ideal for promoting the formation and stabilization of the cationic intermediate. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are particularly effective. thieme-connect.dethieme-connect.de Their high polarity and hydrogen-bond-donating ability stabilize the charged species, while their low nucleophilicity prevents them from competing with the intended nucleophile in the reaction. The use of these solvents has been shown to favor the formation of the phenoxenium intermediate and suppress the formation of radical byproducts that can arise from single-electron transfer pathways. nih.govacs.org

Counterion Effects: The counterion, whether from the oxidizing agent or from salts present in the solution, plays a significant role.

In oxidations using hypervalent iodine reagents, the ligand on the iodine center acts as the initial counterion. Less nucleophilic ligands, such as trifluoroacetate (B77799) (from PIFA), are more effective at promoting the desired ionic pathway than more nucleophilic ones like acetate (B1210297) (from PIDA). thieme-connect.de

In superacid media, the counterion must be exceptionally non-nucleophilic, as discussed previously, to prevent it from quenching the cation. reddit.com

The presence of other inorganic ions can also modulate reactivity. Studies on the oxidation of phenolic compounds have shown that ions like NO₃⁻ and Cu²⁺ can enhance reaction rates, while SO₄²⁻ can be inhibitory. mdpi.com The effect of chloride ions can be pH-dependent. mdpi.comeeer.org These effects are often related to the ionic strength of the solution or the ability of the ions to participate in the redox cycle.

Future Directions and Emerging Research Avenues in 4 Oxocyclohexa 2,5 Dienylium Chemistry

Development of Novel Methodologies for Ultrafast Detection and Characterization

The transient and highly reactive nature of the 4-oxocyclohexa-2,5-dienylium cation presents a formidable challenge for its direct observation and characterization. wikipedia.org Traditional spectroscopic methods often fall short in capturing these fleeting species. However, the future of its study lies in the development and application of ultrafast spectroscopic techniques.

Recent advancements in time-resolved spectroscopy offer promising solutions. Techniques like Time-Resolved Broadband Cavity-Enhanced Absorption Spectroscopy (TR-BB-CEAS) are capable of monitoring the evolution of transient intermediates in the gas phase with microsecond resolution. osti.gov Such methods allow for the simultaneous probing of multiple species across a broad spectral range, which is critical for unraveling complex reaction pathways involving the this compound cation. osti.gov Laser flash photolysis and specialized mass spectrometry techniques are also powerful tools for characterizing reactive intermediates. beilstein-journals.org

Future research will likely focus on adapting and refining these methods to condensed-phase reactions where the this compound cation is more commonly generated. The goal is to obtain real-time structural and dynamic information, moving beyond inferential evidence from product analysis.

Table 1: Advanced Spectroscopic Techniques for Reactive Intermediate Detection

| Technique | Principle | Potential Application for this compound |

|---|---|---|

| Time-Resolved Broadband Cavity-Enhanced Absorption Spectroscopy (TR-BB-CEAS) | Monitors absorption of light in an optical resonator to detect transient species with high sensitivity and time resolution. osti.gov | Direct observation of the cation's formation and decay kinetics in gas-phase model systems. |

| Laser Flash Photolysis | Generates transient species with a short, intense laser pulse and monitors their subsequent reactions with a second light beam. beilstein-journals.org | Studying the cation's reactivity with various nucleophiles and its rearrangement dynamics. |

| Specialized Mass Spectrometry | Techniques like electrospray ionization (ESI-MS) can be used to generate and detect ions from solution, providing mass-to-charge ratio information. beilstein-journals.org | Confirmation of the cation's formation and study of its fragmentation patterns. |

Exploration of Organometallic Complexes as Precursors or Stabilizers for Cationic Species

Organometallic chemistry provides a powerful toolkit for generating, stabilizing, and controlling the reactivity of cationic species like the this compound cation. Transition metal complexes, particularly those of iron, rhodium, and palladium, can play a multifaceted role in the chemistry of this cation. rsc.orgui.edu.ngmt.com

Tricarbonyl(η-cyclohexa-1,3-diene)iron complexes are well-established precursors to related cyclohexadienylium cations. rsc.org The metal moiety can stabilize the positive charge, rendering the cation less reactive and allowing for controlled reactions with nucleophiles. researchgate.net The stereospecificity often observed in these reactions, with nucleophiles adding to the face opposite the metal, highlights the directing influence of the organometallic fragment. rsc.org

Future work in this area will likely explore a broader range of transition metals and ligand scaffolds to fine-tune the electronic properties and steric environment of the complexed cation. This could lead to the development of novel catalytic cycles where the this compound cation is a key intermediate, stabilized and delivered with high precision. The synthesis of new organometallic complexes designed to act as specific precursors or stabilizers will be a key research focus. utc.edu

Application of Machine Learning and Artificial Intelligence in Predicting Cationic Reactivity

The prediction of reaction outcomes, especially for complex processes involving carbocation rearrangements, is a significant challenge in organic chemistry. nih.gov Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to address this complexity. ijsea.com

AI models, particularly graph neural networks (GNNs), can be trained on large datasets of chemical reactions to predict reaction mechanisms and product distributions. arxiv.orgwiley.com For the this compound cation, ML models could predict its reactivity towards a diverse range of nucleophiles, the likelihood of competing reaction pathways (e.g., substitution vs. elimination), and the potential for skeletal rearrangements. nih.gov These models can learn from subtle electronic and steric features that govern reactivity, offering insights that may not be immediately obvious to a human chemist. neurips.cc

Furthermore, ML can be combined with quantum mechanical calculations to create highly accurate and computationally efficient models for predicting properties like carbocation stability and the energy barriers of reaction pathways. ijsea.comresearchgate.net This synergy can accelerate the discovery of new reactions and optimize existing ones. A significant future direction is the development of interpretable AI models that not only predict outcomes but also provide a rationale for their predictions, thereby enhancing our fundamental understanding of cationic reactivity. arxiv.orgarxiv.org

Table 2: Applications of AI/ML in Dienylium Cation Chemistry

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| Reaction Outcome Prediction | Models trained on reaction data predict the major products and their yields. wiley.com | Predicting the products of reactions involving the cation with various reactants and conditions. |

| Mechanism Prediction | AI systems can propose plausible step-by-step reaction mechanisms. arxiv.orgquantumzeitgeist.com | Elucidating the detailed pathway of reactions, including the formation and subsequent transformations of the cation. |

| Reactivity Prediction | Predicting the nucleophilicity and electrophilicity of atoms within molecules. rsc.org | Assessing the reactivity of different sites on the cation and predicting its interaction with nucleophiles. |

Interdisciplinary Studies Bridging Physical Organic Chemistry with Materials Science or Catalysis

The unique electronic properties and reactivity of the this compound cation make it a compelling target for interdisciplinary research, particularly at the interface of physical organic chemistry, materials science, and catalysis.

In catalysis, this cation can be considered a key intermediate in acid-catalyzed reactions. Understanding its formation and behavior on the surfaces of solid acid catalysts, such as zeolites, is crucial for designing more efficient and selective catalytic processes for industrial applications. researchgate.net The principles of its reactivity can also be applied to the development of novel homogeneous catalysts, where the cation is part of a catalytic cycle. nih.gov

In materials science, the incorporation of structures derived from the this compound cation into polymer backbones or organic electronic materials could lead to novel properties. For instance, the charge-transfer characteristics of related species could be harnessed for applications in organic electronics. numberanalytics.com The study of how the cation interacts with different materials and surfaces will be a fruitful area of future research.

Unresolved Mechanistic Questions and Open Challenges in Dienylium Cation Chemistry

Despite decades of study, several mechanistic questions and challenges remain in the chemistry of dienylium cations, including the this compound species.

One of the most significant challenges is the prediction and control of carbocation rearrangements. libretexts.orglibretexts.org The this compound cation, like other carbocations, can potentially undergo hydride or alkyl shifts to form more stable isomers. numberanalytics.com Understanding the factors that govern these rearrangements is crucial for achieving selectivity in synthetic applications. The exact nature of the transition states and the influence of solvent and counter-ions on these processes are still areas of active investigation.

Another open question is the precise role of the counter-ion in influencing the reactivity and stability of the cation. The degree of ion pairing can significantly affect the electrophilicity of the cation and the stereochemical outcome of its reactions.

Finally, the generation of this cation under mild, non-acidic conditions remains a challenge. Developing new methods, perhaps involving photoredox catalysis or electrochemical activation, to access this reactive intermediate would greatly expand its synthetic utility. numberanalytics.combeilstein-journals.org

Potential for New Synthetic Transformations Utilizing Cationic Reactivity

The electrophilic nature of the this compound cation is the cornerstone of its synthetic potential. While its role in classical reactions is known, future research is expected to unlock new and more sophisticated synthetic transformations.

This cation can be viewed as a potent electrophile for C-C, C-O, and C-N bond-forming reactions. ui.edu.ngdartmouth.edu The development of catalytic, enantioselective reactions where this cation is attacked by a nucleophile is a major goal. This could be achieved through the use of chiral counter-ions or by generating the cation within the chiral environment of a catalyst.

Furthermore, the this compound cation can be considered a key intermediate in dearomatization reactions of phenols. thieme-connect.de Exploring the scope of these reactions with a wider range of nucleophiles and tethered functionalities could lead to the rapid construction of complex, three-dimensional molecular architectures from simple aromatic precursors. The synergy of generating this cation in the presence of other catalysts could also lead to novel tandem reactions, expanding the toolkit of synthetic organic chemistry. eurekalert.org

Q & A

Q. What are the primary synthetic routes for generating 4-oxocyclohexa-2,5-dienylium derivatives in laboratory settings?

this compound can be synthesized via:

- Electrochemical oxidation : Oxidation of salicylhydroxamic acid (SHAM) in acidic or basic media produces tautomeric intermediates, including this compound derivatives. The process involves one-electron oxidation followed by proton transfer, detectable via cyclic voltammetry .

- Ring-expansion reactions : For example, thermal or photolytic ring expansion of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one yields 4-oxocyclohexa-2,5-dienylidene, as observed via matrix isolation spectroscopy .

Q. How can structural characterization of this compound derivatives be optimized?

Key techniques include:

- NMR spectroscopy : For example, NMR (100 MHz, CDCl) reveals characteristic signals at δ 185.2 (carbonyl) and 150.1 (aromatic carbons) .

- X-ray crystallography : Use software like WinGX Suite for small-molecule crystallography to resolve bond lengths and angles, critical for confirming tautomeric forms or carbene intermediates .

Q. What are the common applications of this compound in biological research?

- Bioactive compounds : Derivatives like [(4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxidanide salts exhibit insecticidal activity (90–100% mortality against house flies) and antifungal properties (80% inhibition of Phytophthora infestans) .

- Indicators : Structural analogs are used in pH indicators (e.g., thymol blue) due to their redox-active quinoid systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound tautomers?

- Comparative analysis : Use high-resolution mass spectrometry (HRMS) and isotopic labeling to distinguish between tautomers (e.g., 2-oxo vs. 4-oxo isomers). For example, HRMS (DART) with a mass accuracy of ±0.0001 amu confirms molecular formulas .

- Computational modeling : Density functional theory (DFT) calculations predict relative stability and tautomeric equilibrium constants .

Q. What methodologies are effective for studying the carbene reactivity of 4-oxocyclohexa-2,5-dienylidene?

- Matrix isolation spectroscopy : Trapping the triplet ground state (TGS) carbene in argon matrices at 10 K allows direct observation of its reactions with H, HD, and D. Activation barriers (e.g., 22.6 kJ mol for H) are quantified via Arrhenius plots .

- Kinetic isotope effects (KIEs) : Measure KIEs using deuterated substrates to probe tunneling contributions in hydrogen abstraction reactions .

Q. How can researchers design experiments to assess the stability of this compound derivatives under varying conditions?

- HPLC profiling : Use chiral columns (e.g., CHIRALPAK IC-3) with isocratic elution (50% IPA/hexane) to monitor degradation products under thermal or photolytic stress .

- pH-dependent UV-Vis studies : Track absorbance shifts in solutions buffered at pH 1–14 to identify protonation states and degradation pathways .

Q. What strategies are recommended for synthesizing divalent metal complexes of this compound derivatives?

Q. How can quantum mechanical tunneling be experimentally verified in this compound reactions?

- Cryogenic studies : Conduct reactions at 2–20 K to suppress thermal activation. Compare reaction rates of H vs. D; a large KIE (>10) indicates tunneling dominance .

- Isotopic substitution : Use HD as a substrate to detect non-classical kinetic behavior in hydrogen transfer reactions .

Methodological Guidelines

Q. What protocols ensure reproducibility in synthesizing this compound-based bioactive compounds?

- Standardized reagent documentation : Specify manufacturers and product codes (e.g., NaOH from Merck, #106404) to minimize batch variability .

- Controlled reaction conditions : Use calibrated equipment (e.g., water baths ±0.1°C) for temperature-sensitive steps .

Q. How should researchers address discrepancies between theoretical predictions and experimental data?

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) and experimental measurements (e.g., NMR integration errors) .

- Iterative refinement : Adjust computational models using experimental data (e.g., tweaking dihedral angles in X-ray structures) to improve agreement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products